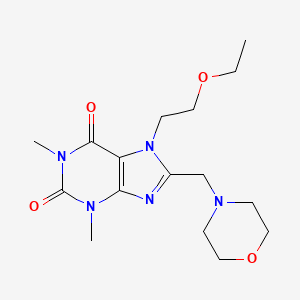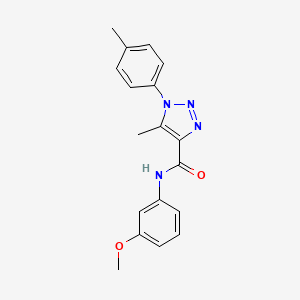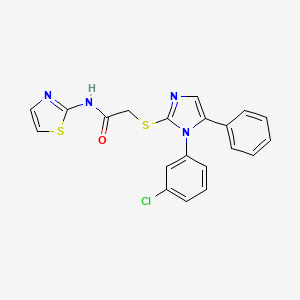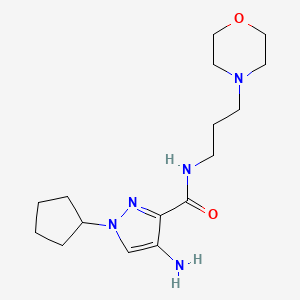![molecular formula C16H10ClNO4 B2870744 (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one CAS No. 790683-49-7](/img/structure/B2870744.png)
(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one, also known as 3CNP, is a type of chromenone compound found in nature. It is a yellow-orange crystalline solid with a molecular weight of 241.7 g/mol. 3CNP has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
科学的研究の応用
(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. In addition, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has been studied for its potential use as an anti-diabetic agent, as well as for its potential protective effects against liver damage and oxidative stress. Furthermore, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has also been studied for its potential use as a therapeutic agent for the treatment of various types of cancer, including lung, breast, and prostate cancer.
作用機序
The exact mechanism of action of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one is still not fully understood. However, it is believed that the compound exerts its biological effects by modulating the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. In particular, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has been found to modulate the expression of various transcription factors and cytokines, such as NF-κB, TNF-α, and IL-1β, which are known to be involved in the regulation of inflammatory and immune responses. In addition, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has also been found to modulate the expression of various metabolic enzymes, such as CYP3A4, which are involved in drug metabolism.
Biochemical and Physiological Effects
(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. In particular, the compound has been found to possess strong antioxidant activity, which is believed to be mediated by the inhibition of reactive oxygen species (ROS) production and the scavenging of free radicals. In addition, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has also been found to possess anti-inflammatory and antimicrobial activities, which are believed to be mediated by the modulation of various cytokines and transcription factors. Furthermore, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has also been found to possess anticancer activity, which is believed to be mediated by the inhibition of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
The use of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is readily available from chemical suppliers. Secondly, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one has been found to possess a wide range of biological activities, which makes it an ideal compound for studying the effects of various biological processes. Finally, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one is a relatively stable compound, which makes it suitable for use in long-term experiments.
However, there are also some limitations associated with the use of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one in laboratory experiments. Firstly, the exact mechanism of action of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one is still not fully understood, which makes it difficult to accurately predict its effects in different biological systems. Secondly, (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one is a relatively new compound and has not undergone extensive clinical testing, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
Given the wide range of biological activities and potential therapeutic applications of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one, there are numerous potential future directions for research. Firstly, further studies are needed to better understand the exact mechanism of action of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one and to identify its potential therapeutic applications. Secondly, further studies are needed to determine the safety and efficacy of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one in humans. Thirdly, further studies are needed to identify potential drug interactions and potential side effects of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one. Finally, further studies are needed to identify potential new applications for (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one, such as in the treatment of various types of cancer.
合成法
The synthesis of (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one is achieved through a series of chemical reactions. The first step involves the reaction of 4-chloro-3-nitrophenol and ethyl acetoacetate in the presence of sodium hydroxide to form the corresponding ethyl ester. This is then reacted with 4-chloro-3-nitrobenzaldehyde in the presence of a base, such as piperidine, to form (3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one. The reaction is carried out under reflux in an inert atmosphere with a catalytic amount of sodium hydroxide.
特性
IUPAC Name |
(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-13-6-5-10(8-14(13)18(20)21)7-11-9-22-15-4-2-1-3-12(15)16(11)19/h1-8H,9H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOYEKPRSHJSFA-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2870666.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870670.png)
![8-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870671.png)

![3-[[(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2870676.png)
![(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2870678.png)
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-2-chloroacetamide](/img/structure/B2870679.png)

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2870683.png)
